molecular formula C16H20N2O5S B2814646 N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034442-10-7

N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2814646
CAS No.: 2034442-10-7
M. Wt: 352.41
InChI Key: UWXMBBUKPUHJSF-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034442-10-7) is a synthetic small molecule with a molecular formula of C16H20N2O5S and a molecular weight of 352.41 g/mol . This chemical reagent features a unique hybrid structure combining a bifuran moiety, a piperidine ring, and a methylsulfonyl (mesyl) group. The bifuran unit is a privileged structure in medicinal chemistry, often associated with diverse biological activities and serving as a key scaffold in the development of pharmacologically active compounds. The piperidine-4-carboxamide core is a prevalent motif in drug discovery, known for its ability to contribute to molecular recognition and binding affinity at various biological targets. The presence of the methanesulfonyl group is of particular interest, as sulfonamide-containing compounds are extensively investigated for their wide range of potential biological applications, including serving as inhibitors for enzymes like carbonic anhydrases and as core components in the development of novel antibacterial and antitumor agents . Researchers are exploring this compound and its analogs as valuable chemical tools in hit-to-lead optimization campaigns and for probing novel biological mechanisms. Its structural features make it a promising candidate for further investigation in several areas of scientific research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-10-14-2-3-15(23-14)13-6-9-22-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMBBUKPUHJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of cyclization reactions starting from furan derivatives. Common methods include the use of palladium-catalyzed coupling reactions.

    Piperidine Ring Construction: The piperidine ring is often constructed via nucleophilic substitution reactions involving piperidine precursors and suitable electrophiles.

    Sulfonylation: Introduction of the sulfonyl group is achieved through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to quinone derivatives, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared to other piperidine derivatives with similar structural features.

    N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: is unique due to its bifuran moiety, which is less common in piperidine derivatives.

Uniqueness

The presence of the bifuran moiety in N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide distinguishes it from other piperidine compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure featuring a piperidine core and bifuran moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N2O4SC_{15}H_{17}N_{2}O_{4}S with a molecular weight of approximately 335.37 g/mol. The presence of the bifuran group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It can also modulate receptor activity, which may be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Anticancer Potential

The bifuran moiety may contribute to the anticancer activity by intercalating with DNA or inhibiting specific kinases involved in cancer progression. Preliminary studies on structurally related compounds have demonstrated promising results against various cancer cell lines .

Case Studies

  • Case Study 1: In vitro Evaluation
    A study evaluated the cytotoxic effects of piperidine derivatives on melanoma cells. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation, suggesting a potential application in cancer therapy .
  • Case Study 2: Anti-inflammatory Activity
    Another investigation assessed the anti-inflammatory properties of various piperidine derivatives. Results showed that certain compounds could effectively reduce inflammatory markers in vitro, highlighting the therapeutic potential of piperidine-based structures .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureKey Biological Activity
Piperidine Derivative AStructure AAntimicrobial
Piperidine Derivative BStructure BAnticancer
N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo...Structure CAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves a multi-step process:

  • Step 1 : Activation of the bifuran carboxylic acid to its chloride using thionyl chloride (SOCl₂) under reflux .
  • Step 2 : Preparation of the piperidine-4-carboxamide intermediate via coupling reactions using agents like DCC or HOBt .
  • Step 3 : Final coupling of the bifuran chloride with the piperidine intermediate in the presence of a base (e.g., triethylamine) to form the target compound .
  • Characterization : Intermediates are verified via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LCMS for purity and structural confirmation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methylsulfonyl singlet at ~3.3 ppm, bifuran aromatic protons at ~6.5–7.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (~170 ppm) and sulfonyl groups (~110 ppm) .
  • Mass Spectrometry : High-resolution LCMS validates the molecular ion peak (e.g., [M+H]+^+) and fragments .
  • X-ray Crystallography : Optional for absolute configuration determination, though not explicitly reported for this compound .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency between the bifuran and piperidine moieties while minimizing side reactions?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity while reducing hydrolysis .
  • Catalytic Additives : Use of DMAP or HOBt to accelerate coupling and suppress racemization .
  • Temperature Control : Maintaining 0–5°C during coupling minimizes undesired sulfonamide oxidation .
  • Yield Optimization : Monitoring reaction progress via TLC or inline FTIR to terminate at maximal conversion .

Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?

  • Methodology :

  • Assay Standardization : Replicate receptor-binding studies (e.g., sigma-1/sigma-2 receptors) under uniform conditions (pH, temperature, cell lines) .
  • Control Compounds : Include reference ligands (e.g., haloperidol for sigma receptors) to calibrate assay sensitivity .
  • Data Normalization : Express activity as % inhibition or Ki values relative to controls to account for inter-assay variability .

Q. What computational methods predict the binding mode of this compound to sigma receptors, and how do they align with experimental Ki values?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the methylsulfonyl group and receptor hydrophobic pockets .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of the piperidine-bifuran conformation in the binding site .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on bifuran) with experimental Ki values to refine predictions .

Q. What are the metabolic stability challenges of the methylsulfonyl group in vivo, and how can structural modifications address them?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes to identify oxidative metabolites (e.g., sulfoxide formation) .
  • Prodrug Approaches : Replace methylsulfonyl with a bioreversible group (e.g., sulfonamide ester) to enhance stability .
  • Isotope Labeling : Use 35S^{35} \text{S}-labeled compounds to track metabolic pathways via radiometric assays .

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